molecular formula C7H7NO3 B1585152 6-Methoxypyridine-2-carboxylic acid CAS No. 26893-73-2

6-Methoxypyridine-2-carboxylic acid

Cat. No. B1585152
CAS RN: 26893-73-2
M. Wt: 153.14 g/mol
InChI Key: KSWBODXXZITTPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxypyridine-2-carboxylic acid, also known as 6-Methoxypicolinic acid, is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is a pale cream to white powder or crystalline powder .


Molecular Structure Analysis

The molecular formula of 6-Methoxypyridine-2-carboxylic acid is C7H7NO3 . Its molecular weight is 153.14 g/mol . The InChI Key is KSWBODXXZITTPO-UHFFFAOYSA-N .


Chemical Reactions Analysis

As a carboxylic acid derivative, 6-Methoxypyridine-2-carboxylic acid can undergo a nucleophilic substitution reaction where the nucleophile (-OH) is substituted by another nucleophile .


Physical And Chemical Properties Analysis

6-Methoxypyridine-2-carboxylic acid is a solid substance with a melting point of 130-134 °C . It is slightly soluble in water .

Scientific Research Applications

Catalytic and Synthetic Applications

6-Methoxypyridine-2-carboxylic acid and its derivatives have been explored for their catalytic properties and applications in synthetic chemistry. Drabina et al. (2010) synthesized optically pure 6-(4-alkyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine-2-carboxylates from 6-methoxycarbonylpyridine-2-carboxylic acid. These compounds formed stable complexes with Cu(II) ions and were used as catalysts for addition reactions, demonstrating their potential in organic synthesis (Drabina et al., 2010).

Pharmaceutical Synthesis

In pharmaceutical research, the derivatives of 6-methoxypyridine-2-carboxylic acid are instrumental. Hirokawa et al. (2000) reported an efficient synthesis of a derivative, vital for the development of a dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist. This showcases the role of 6-methoxypyridine-2-carboxylic acid in the synthesis of complex pharmaceutical compounds (Hirokawa et al., 2000).

Materials and Polymer Science

The compound also finds applications in materials and polymer science. Pounder et al. (2011) utilized a derivative of 6-methoxypyridine-2-carboxylic acid in the synthesis and ring-opening polymerization of a novel monomer derived from L-malic acid. This highlights its use in developing new polymers with potential applications in various industries (Pounder et al., 2011).

Coordination Chemistry and Metal Complexes

In coordination chemistry, 6-methoxypyridine-2-carboxylic acid derivatives are used to construct metal-organic frameworks and complexes. Liu et al. (2009) reported the construction of lanthanide-organic frameworks using a derivative, highlighting its potential in creating novel materials with diverse applications (Liu et al., 2009).

Safety And Hazards

6-Methoxypyridine-2-carboxylic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the substance in eyes, on skin, or on clothing .

properties

IUPAC Name

6-methoxypyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-11-6-4-2-3-5(8-6)7(9)10/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWBODXXZITTPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60341188
Record name 6-Methoxypicolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxypyridine-2-carboxylic acid

CAS RN

26893-73-2
Record name 6-Methoxypicolinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26893-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxypicolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methoxypyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methoxypyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Methoxypyridine-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
6-Methoxypyridine-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
6-Methoxypyridine-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
6-Methoxypyridine-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
6-Methoxypyridine-2-carboxylic acid

Citations

For This Compound
8
Citations
EV Brown, MB Shambhu - The Journal of Organic Chemistry, 1971 - ACS Publications
… 6-Methoxypyridine-2-carboxylic Acid.—To a solution of 6 g (0.26 g-atom) of sodium in 150 ml of methanol, 11 g (0.054 mol) of 6-bromopyridine-2-carboxylic acid10 (made by …
Number of citations: 15 pubs.acs.org
NM Irvine, DH Cooper… - Magnetic Resonance in …, 2008 - Wiley Online Library
The structures of 4‐hydroxy‐3,5,6‐trichloropyridine‐2‐carboxylic acid (1a) and 6‐hydroxy‐3,4,5‐trichloro‐2‐carboxylic acid (1b) were verified by the NMR analysis of their …
EH Allen, SK Laird - The Journal of Organic Chemistry, 1971 - ACS Publications
… 6-Methoxypyridine-2-carboxylic Acid.—To a solution of 6 g (0.26 g-atom) of sodium in 150 ml of methanol, 11 g (0.054 mol) of 6-bromopyridine-2-carboxylic acid10 (made by …
Number of citations: 18 pubs.acs.org
JE Burgess - 1965 - search.proquest.com
Abstract Treatment of pentafluoropyridine, prepared by defluorination of undecafluoropiperidine obtained by electrochemical fluorination of pyridine, under mild conditions with the …
Number of citations: 0 search.proquest.com
TJ Donohoe, DJ Johnson, LH Mace… - Organic & …, 2006 - pubs.rsc.org
This paper reports a study into the partial reduction of N-alkylpyridinium salts together with subsequent elaboration of the intermediates thus produced. Activation of a pyridinium salt by …
Number of citations: 38 pubs.rsc.org
AT Plowright, K Nilsson, M Antonsson… - Journal of Medicinal …, 2013 - ACS Publications
… Coupling 3-aminopyridine-2-carboxylic acid 5a, 3-amino-6-methoxypyridine-2-carboxylic acid 5b (synthesized from 3-(acetylamino)-6-methoxypyridine-2-carboxylic acid (40)), or 3-…
Number of citations: 17 pubs.acs.org
A Singh, K Singh, A Sharma, K Kaur, K Kaur… - Journal of Molecular …, 2023 - Elsevier
… Similarly, Avcı et al. synthesized a series of metal complexes containing 6-methoxypyridine-2-carboxylic acid and tested them for their α-glucosidase inhibitory potential. The results of …
Number of citations: 13 www.sciencedirect.com
Y Xie - 2021 - search.proquest.com
Conventional approaches to conjugating tetrazines with bioactive molecules requires hydrophobic linkers which may have negative impact on target binding and physiochemical …
Number of citations: 3 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.